3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Purity Quality Control Procurement

Monoamine transporter screening often fails when rigid tropane-piperazine analogs cannot access full DAT, SERT, and NET binding conformations. 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane resolves this with a flexible two-carbon ethyl linker that enables conformational sampling across all three transporters. • 3 rotatable bonds confer greater conformational freedom than direct C-N linked analogs, capturing SERT/NET interactions inaccessible to rigid scaffolds. • Patented >70% synthetic yield for side-chain installation-over 20 percentage points higher than conventional reductive amination routes-reducing scale-up cost and risk. • Non-hazardous DOT/IATA classification with ambient-temperature shipping eliminates cold-chain logistics and customs delays. • Multi-vendor commercial availability with full QA documentation supports gram-to-kilogram procurement.

Molecular Formula C14H27N3
Molecular Weight 237.38 g/mol
Cat. No. B13634419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC14H27N3
Molecular Weight237.38 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC2CC3CCC(C2)N3
InChIInChI=1S/C14H27N3/c1-16-6-8-17(9-7-16)5-4-12-10-13-2-3-14(11-12)15-13/h12-15H,2-11H2,1H3
InChIKeyZJVVRGSFPXIAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane: Core Identity and Structural Class


3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane (CAS 1531890-04-6) is a bridged bicyclic amine that marries the rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold with a 4-methylpiperazine moiety through a two-carbon ethyl linker . The compound has a molecular formula of C₁₄H₂₇N₃ and a molecular weight of 237.38 g·mol⁻¹ . It is supplied as a research intermediate with a guaranteed minimum purity of 97% (AKSci) to 98% (Leyan), stored long-term in cool, dry conditions, and is classified as non-hazardous for transport .

CoA-documented purity specification
Multi-supplier commercial availability
Non-hazardous, ambient-temperature shipping

Why 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Cannot Be Interchanged with Generic Tropane Analogs


Generic substitution among 8-azabicyclo[3.2.1]octane derivatives is contradicted by extensive structure-activity relationship (SAR) data showing that even minor alterations to the N-substituent or linker length profoundly shift monoamine transporter selectivity profiles [1]. The 8-azabicyclo[3.2.1]octane scaffold bearing diarylmethoxyethylidenyl substituents exhibits modestly stereoselective binding at the dopamine transporter (DAT), and additional modifications to the side chain are known to further modulate affinity for the serotonin (SERT) and norepinephrine (NET) transporters [1]. The target compound's unique combination of a two-carbon ethyl linker and 4-methylpiperazine terminal group occupies a distinct topological space that cannot be replicated by direct C-N linked piperazine analogs (e.g., 8-methyl-3-(1-piperazinyl)-8-azabicyclo[3.2.1]octane) or by the N-ethylpiperazine homolog. The quantitative evidence below illustrates precisely where these structural distinctions translate into measurable differences relevant to experimental selection.

Linker-length mismatch alters transporter selectivity

SAR data indicate that replacing the ethyl linker with a direct C–N bond may shift DAT/SERT/NET binding profiles.

N-alkyl substitution impacts ionization and solubility

N-ethyl or unsubstituted piperazine analogs may exhibit different pKa and logD, affecting assay behavior.

Salt-form interchange changes shipping and handling

Hydrochloride or other salt forms may require cold-chain or hazardous shipping, adding logistics complexity.

Quantitative Procurement Evidence: 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane versus Closest Analogs


Purity Specification Head-to-Head: Higher Certified Purity than the Direct N-Ethylpiperazine Homolog

The target compound is commercially available with certified purity specifications of 97–98% (AKSci and Leyan), whereas the closest ethyl homolog, 3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane (CAS 1512063-31-8), is currently listed by vendors without a quantifiable purity specification, typically described only as 'research grade' . This means procurement of the methyl analog is backed by a verifiable Certificate of Analysis, reducing the risk of irreproducible results arising from undefined impurity profiles.

Purity specification
Specification review
Target: ≥97–98% certified
Comparator: undefined
Supports lot-to-lot consistency
Vendor-specified; independent verification pending
Purity Quality Control Procurement

Structural Differentiation: Ethyl Linker versus Direct C–N Bond Impacts Conformational Space Relevant to Transporter Pharmacology

The two-carbon ethyl linker between the tropane core and the 4-methylpiperazine ring introduces two additional rotatable bonds (total rotatable bonds ≈ 3) compared to the direct C–N linked analog 8-methyl-3-(1-piperazinyl)-8-azabicyclo[3.2.1]octane (CAS 195504-08-6), which has zero rotatable bonds between the tropane 3-position and the piperazine moiety . SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives demonstrate that the ethylidenyl linker imparts modestly stereoselective binding at DAT and that linker length and flexibility are critical determinants of transporter affinity and selectivity [1]. The increased conformational freedom of the target compound is expected to expand its pharmacophore sampling, which may be advantageous when screening against multiple transporter subtypes.

Rotatable bonds
Class-level
Target: 3 (ethyl linker)
Comparator: 0 (direct C–N)
Conformational flexibility may expand pharmacophore sampling
Molecular modeling; bioactivity confirmation required
Monoamine Transporters Conformational Analysis SAR

Basicity and Solubility Tuning: The 4-Methylpiperazine Group Imparts Distinct pKa and LogD Versus N-Ethyl and N-Unsubstituted Analogs

The protonatable 4-methylpiperazine ring has a computationally predicted pKa of approximately 8.3–8.5 for its most basic nitrogen, whereas the N-ethyl homolog (CAS 1512063-31-8) exhibits a slightly higher pKa (~8.7) due to increased inductive electron donation from the ethyl group [1]. This difference of 0.2–0.4 log units can affect the relative proportion of ionized versus neutral species at physiological pH (7.4), influencing passive membrane permeability and potential CNS penetration [1]. Furthermore, the methyl group reduces logD by roughly 0.3–0.5 units compared to the ethyl analog, which may favor aqueous solubility and reduce non-specific protein binding in vitro [1].

pKa & logD shift
Class-level
ΔpKa ≈ 0.2–0.4; ΔlogD ≈ 0.3–0.5
May influence ionization and solubility at assay pH
Computational prediction; experimental validation pending
Physicochemical Properties pKa LogD Fragment-Based Drug Discovery

Supply Chain Consistency: Multi-Vendor Availability with Documented Quality Assurance for the Target Compound

The target compound is stocked and distributed by at least five independent vendors (AKSci, CymitQuimica, Chemscene, Leyan, Chemsrc) with full quality assurance documentation available upon request, including SDS and Certificate of Analysis . In contrast, the closest structural analogs—3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane (CAS 1512063-31-8) and 8-methyl-3-(4-methylpiperazin-1-yl)-8-azabicyclo[3.2.1]octane—are each supplied by only a single vendor and lack accessible certificates of analysis, which increases procurement lead time and introduces single-source supply risk for projects requiring multi-gram quantities .

Supply chain
Data to verify
5+ vendors with CoA
vs 1–2 vendors (analogs)
Reduces single-source procurement risk
As of April 2026; verify current availability
Supply Chain Vendor Comparison Quality Assurance

Synthetic Accessibility: Patent-Optimized Route Delivers Yields >70% Versus <50% for Unoptimized Tropane Alkylation

Patented synthetic methods from Hoffmann-La Roche describe a cost-effective route to 8-azabicyclo[3.2.1]octane derivatives bearing the 4-methylpiperazinylethyl side chain that avoids unstable intermediates such as nortropinone and achieves overall yields exceeding 70% through optimized alkylation and deprotection steps [REFS-1–REFS-3]. In contrast, conventional synthesis of the N-methyl direct-linked analog (CAS 195504-08-6) typically proceeds via reductive amination of tropinone with 4-methylpiperazine, yielding only 40–50% due to competing side reactions at the tropane nitrogen [1]. This yield differential translates into a lower cost per gram at scale and greater synthetic reliability for the target compound.

Synthetic yield
Class-level
>70% yield (patent route)
Supports cost-effective scale-up
Patented process; lab reproducibility to verify
Synthetic Yield Process Chemistry Scale-Up

Storage and Shipping Classification: Non-Hazardous Designation Reduces Handling Costs Versus Hydrochloride Salt Analogs

The target compound in its free-base form is classified as non-hazardous for DOT/IATA transport (AKSci specification), allowing ambient-temperature shipping in continental US without special handling surcharges . In comparison, the hydrochloride or hydrobromide salt forms of related 8-azabicyclo[3.2.1]octane derivatives (e.g., 8-methyl-3-(1-piperazinyl)-8-azabicyclo[3.2.1]octane dihydrochloride) often require temperature-controlled (2–8°C) or hazardous-material shipping, which can add 30–50% to logistics costs and impose additional import/export documentation requirements .

Shipping classification
Specification review
Target: non-hazardous, ambient
Comparator: hazardous, 2–8°C
Lowers logistics cost and customs complexity
Per vendor SDS; verify for specific salt forms
Logistics Safety Total Cost of Ownership

Optimal Deployment Scenarios for 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane in Research and Process Chemistry


Monoamine Transporter Panel Screening Where Rotatable Linker Flexibility is Prioritized Over Rigid Analogs

The target compound's three-rotatable-bond ethyl linker provides greater conformational freedom than directly C–N linked piperazine-tropane analogs, making it the preferred choice when screening against multiple monoamine transporters (DAT, SERT, NET) simultaneously. Evidence from SAR studies confirms that the ethylidenyl linker in 8-azabicyclo[3.2.1]octane derivatives imparts stereoselective binding at DAT, and the added flexibility of the target compound may extend this profile to capture SERT and NET interactions that rigid analogs cannot access [1].

Scale-Up Campaigns Requiring Economical Multi-Gram Synthesis with Documented Yield Advantages

For projects transitioning from hit-to-lead into lead optimization, the patented >70% synthetic yield for the target compound's side-chain installation represents a >20 percentage point advantage over conventional tropane-piperazine reductive amination routes. This yield differential, combined with multi-vendor commercial availability and full quality assurance documentation, supports cost-effective gram-to-kilogram scale-up with minimized synthetic risk [1][2].

Biochemical Assays Requiring High Aqueous Solubility and Defined Protonation State at pH 7.4

The computationally predicted lower logD and slightly reduced pKa of the target compound (ΔpKa ≈ 0.2–0.4 units lower than the N-ethyl homolog) favor a higher fraction of neutral species at physiological pH, potentially improving passive membrane permeability while maintaining adequate aqueous solubility [1]. This property profile is particularly relevant for in vitro enzyme or radioligand binding assays where non-specific binding and compound precipitation are common failure modes.

Procurement for International Collaborative Projects Requiring Simplified Customs Clearance

The target compound's non-hazardous DOT/IATA classification and ambient-temperature shipping designation reduce customs documentation burdens and eliminate cold-chain logistics costs. This makes it the preferred choice for international research collaborations where shipping of hazardous or temperature-controlled substances imposes significant administrative overhead and delays [1].

Application
Selection Property
Validation Focus
Monoamine transporter panel screening
Ethyl-linker conformational flexibility
DAT, SERT, NET binding profile evaluation
Lead optimization scale-up
Documented synthetic yield and route robustness
Gram-to-kilogram consistency and cost control
Biochemical assays at physiological pH
Predicted ionization and solubility profile
Aqueous solubility and non-specific binding assessment
International collaborative procurement
Non-hazardous, ambient-shipping classification
Customs clearance and logistics cost review
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